1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester
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Overview
Description
Preparation Methods
The synthesis of 1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of an indazole derivative followed by acetylation and esterification reactions . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, acetic anhydride for acetylation, and ethanol for esterification . Industrial production methods may involve optimization of these steps to improve yield and purity .
Chemical Reactions Analysis
1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects . The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Acetyl-6-bromo-1H-indazole-3-carboxylic acid ethyl ester can be compared with other indazole derivatives, such as:
1H-Indole-3-carboxylic acid derivatives: These compounds share a similar indazole core but differ in their substituents and biological activities.
6-Bromo-1-cyclopentyl-1H-indazole derivatives: These compounds have different substituents at the indazole core, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
ethyl 1-acetyl-6-bromoindazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-18-12(17)11-9-5-4-8(13)6-10(9)15(14-11)7(2)16/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQEGOWKCHCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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